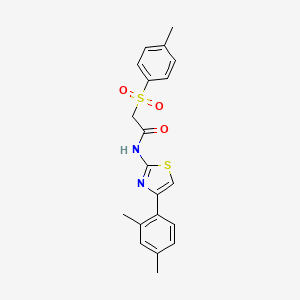
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide” involves a three-step process . The first step is the bromination of 1-(2,4-dimethylphenyl)ethan-1-one using CuBr2 to produce 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one . This is followed by a Hantzsch thiazol ring synthesis, resulting in 4-(2,4-dimethylphenyl)thiazol-2-amine . Finally, isonicotinoyl chloride hydrochloride and the product from the previous step are reacted to form the final product .Molecular Structure Analysis
The molecular structure of “N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide” is characterized by a thiazole ring, which is a five-membered aromatic ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide” include bromination, Hantzsch thiazol condensation, and amidation . The bromination step involves the reaction of the starting material with CuBr2 . The Hantzsch thiazol condensation involves the reaction of the brominated product with thiourea . The amidation step involves the reaction of the product from the previous step with isonicotinoyl chloride hydrochloride .Physical And Chemical Properties Analysis
Thiazoles, such as “N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide”, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They have a similar odor to that of pyridine .科学的研究の応用
Biological Effects of Acetamide Derivatives
A review on acetamide and its derivatives highlights their continued commercial importance and the significant expansion of information regarding their biological consequences. This updated review suggests a broad interest in the biological applications of such compounds, potentially including N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide, given the structural similarities and shared functional groups (Kennedy, 2001).
Thiazole Derivatives in Drug Development
Thiazole derivatives have been extensively researched for their potential in drug development due to their wide range of biological activities. These activities include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor properties. Thiazole and its derivatives serve as a scaffold for novel compounds with lesser side effects, highlighting the compound's relevance in developing new therapeutic agents (Leoni et al., 2014).
Thiazolidin-4-Ones and Their Bioactivity
Thiazolidin-4-ones represent a significant heterocyclic pharmacophore with a wide range of pharmacological activities. The review of recent studies on these compounds underscores their potential in antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral applications. This indicates the broad applicability of thiazole derivatives in medicinal chemistry and drug development, which may extend to compounds like N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide (Mech, Kurowska, & Trotsko, 2021).
将来の方向性
Thiazoles have been found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant drugs . Therefore, future research could focus on designing and developing different thiazole derivatives to explore their potential biological activities .
特性
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-13-4-7-16(8-5-13)27(24,25)12-19(23)22-20-21-18(11-26-20)17-9-6-14(2)10-15(17)3/h4-11H,12H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLXZIDQVGCZIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

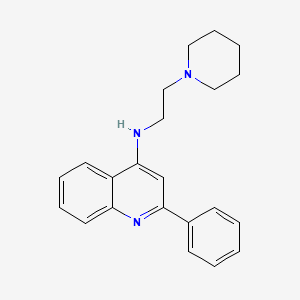
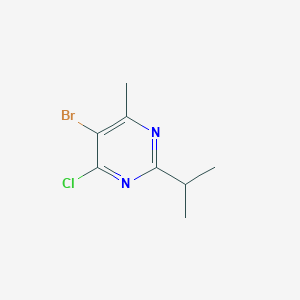
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2744711.png)
![8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B2744713.png)
![(Z)-3-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2744715.png)
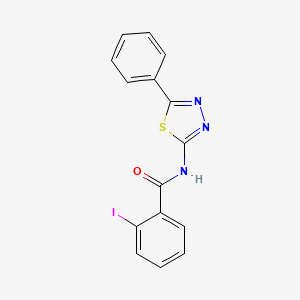
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2744720.png)
![1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2744721.png)
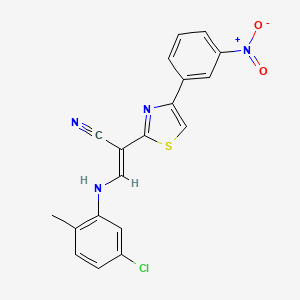
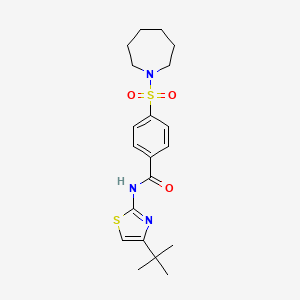
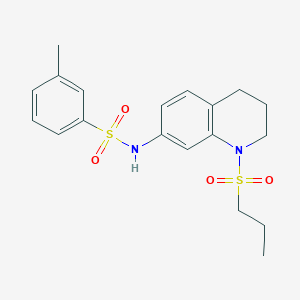

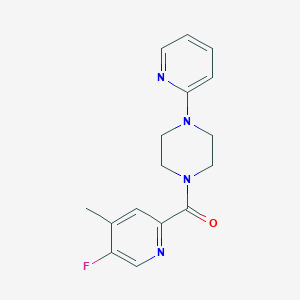
![[3-(2,2-Difluoroethoxy)phenyl]methanol](/img/structure/B2744730.png)